molecular formula C17H12N2S2 B5783902 2-Methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile

2-Methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile

Cat. No.: B5783902
M. Wt: 308.4 g/mol
InChI Key: HAMIATGELIRABO-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 2-Methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Chemical Reactions Analysis

2-Methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions can yield thiols or sulfides .

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit specific kinases or interfere with DNA replication. As an anti-inflammatory agent, it may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways .

Properties

IUPAC Name

2-methylsulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2S2/c1-20-17-14(11-18)13(12-6-3-2-4-7-12)10-15(19-17)16-8-5-9-21-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMIATGELIRABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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